molecular formula C19H28O4 B041335 Undecyl hydrogen phthalate CAS No. 51622-03-8

Undecyl hydrogen phthalate

Cat. No.: B041335
CAS No.: 51622-03-8
M. Wt: 320.4 g/mol
InChI Key: CAZKHBNCZSWFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl hydrogen phthalate, also known as 1,2-benzenedicarboxylic acid, monoundecyl ester, is a phthalate ester with the molecular formula C19H28O4. It is a clear, oily liquid at room temperature and is soluble in common organic solvents. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with undecyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages. In the first stage, the formation of the monoester is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slower .

Industrial Production Methods

In industrial settings, the synthesis of this compound is conducted in an isothermal, semibatch reactor. The reaction conditions are carefully controlled to ensure the complete conversion of phthalic anhydride and undecyl alcohol to the desired ester. The use of sulfuric acid as a catalyst ensures a high reaction rate and efficient production .

Chemical Reactions Analysis

Types of Reactions

Undecyl hydrogen phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and undecyl alcohol .

Common Reagents and Conditions

    Esterification: Phthalic anhydride and undecyl alcohol in the presence of sulfuric acid.

    Hydrolysis: Acidic or basic conditions to break the ester bond.

Major Products Formed

Scientific Research Applications

Undecyl hydrogen phthalate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of undecyl hydrogen phthalate involves its role as a plasticizer. By integrating into the polymer matrix, it increases the flexibility and durability of the material. This is achieved through the reduction of intermolecular forces between polymer chains, allowing them to move more freely .

Comparison with Similar Compounds

Similar Compounds

  • Diheptyl phthalate
  • Dinonyl phthalate
  • Diundecyl phthalate

Comparison

Undecyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides a balance between flexibility and durability. Compared to diheptyl phthalate and dinonyl phthalate, this compound offers better performance in high-temperature applications. Diundecyl phthalate, on the other hand, is used for specialized applications requiring even higher flexibility .

Properties

IUPAC Name

2-undecoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZKHBNCZSWFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199570
Record name Undecyl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51622-03-8
Record name Monoundecyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51622-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecyl hydrogen phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051622038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecyl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.